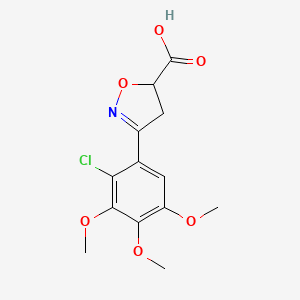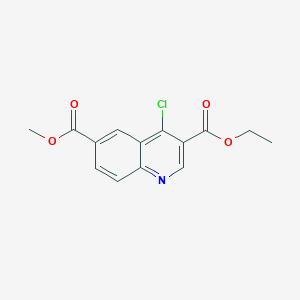
8-Fluoro-4-hydroxyquinoline-3-carbohydrazide
Overview
Description
8-Fluoro-4-hydroxyquinoline-3-carbohydrazide is a heterocyclic organic compound . It has a molecular formula of C10H8FN3O2 and an average mass of 221.188 Da . This compound is primarily used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure detailing the arrangement of these atoms is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.19 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Sensing Applications
8-Hydroxyquinoline-based ligands, such as 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide, have been designed for fluorescence-based sensor arrays. These ligands provide turn-on and ratiometric signal output optimized for distinguishing between cationic analytes, leveraging changes in blue and green channels of the RGB signal. This application is crucial for detecting and identifying various metal ions in diverse environments (Palacios et al., 2007).
Detection and Quantitative Analysis
Derivatives of 8-hydroxyquinoline, including this compound, are commonly used for the detection, separation, and quantitative analysis of metal ions. These compounds are fluorogenic when complexed with metal ions, making them suitable for applications in areas like organic light-emitting diodes and other fluorescence-based technologies (Park et al., 2016).
Biological and Medicinal Chemistry
Metal complexes with hydroxyquinoline derivatives, such as this compound, have garnered attention in biological and medicinal chemistry. They exhibit interesting biological activities like normalizing blood glucose levels and acting as models for haloperoxidases. This application highlights their potential in therapeutic and diagnostic contexts (Hao et al., 2014).
Anticancer Activity
8-Hydroxyquinoline derivatives, including this compound, have been studied for their anticancer activities. These compounds interact with redox-active metal ions like copper and iron, which is believed to be integral to their mechanism of action against cancer cells. This underscores the potential of these derivatives as therapeutic agents in oncology (Pape et al., 2018).
Corrosion Detection
8-Hydroxyquinoline, and by extension, its derivatives, have been utilized in corrosion detection. 8-Hydroxyquinoline acts as a sensitive indicator for ferric ions, with applications in coatings that signal corrosion through fluorescence mechanisms. This use is significant in industrial and engineering contexts for the early detection and prevention of metal corrosion (Roshan et al., 2018).
Safety and Hazards
While specific safety and hazard information for 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide is not available in the search results, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and dust formation or contact with skin and eyes should be avoided .
Future Directions
The future directions for research and applications involving 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide are not specified in the search results. Given its use in experimental and research contexts , it’s likely that future work will continue to explore its properties and potential applications in various scientific fields.
properties
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-7-3-1-2-5-8(7)13-4-6(9(5)15)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYKIPOOIHGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073586.png)

![5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3073595.png)
![6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3073600.png)
![2-(3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073605.png)
![2-(6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073610.png)
![3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073618.png)
![3-(3,4-Dimethyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073636.png)
![3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073639.png)
![3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073647.png)
![3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073650.png)
![6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073663.png)
![3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073680.png)
